molecular formula C15H16N2OS B12600255 Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- CAS No. 613661-08-8

Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-

Cat. No.: B12600255
CAS No.: 613661-08-8
M. Wt: 272.4 g/mol
InChI Key: CHQVMNCJVDHLPD-UHFFFAOYSA-N
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Description

The compound Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- features a pyrrolidine backbone substituted at the 1-position with a carbonyl-linked 6-(2-thienyl)-3-pyridinyl group and a methyl group at the 2-position. This structure combines a nitrogen-containing pyrrolidine ring with a pyridine-thiophene hybrid moiety, creating unique electronic and steric properties. The thienyl group introduces sulfur-based heteroaromaticity, which may enhance π-π stacking interactions and binding affinity in biological systems, while the methyl group on pyrrolidine could influence conformational flexibility .

Properties

CAS No.

613661-08-8

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

(2-methylpyrrolidin-1-yl)-(6-thiophen-2-ylpyridin-3-yl)methanone

InChI

InChI=1S/C15H16N2OS/c1-11-4-2-8-17(11)15(18)12-6-7-13(16-10-12)14-5-3-9-19-14/h3,5-7,9-11H,2,4,8H2,1H3

InChI Key

CHQVMNCJVDHLPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=C(C=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes and are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring exhibits nucleophilic character, enabling reactions with electrophilic agents:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under mild conditions (e.g., DMF, 25°C) to form quaternary ammonium salts or amides . Steric hindrance from the methyl group at position 2 moderates reaction rates.

  • Protection Strategies : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used to protect the nitrogen during multi-step syntheses.

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization due to its bifunctional structure:

Reaction TypeConditionsProductKey Observations
Radical Cyclization AIBN, Bu₃SnH, 80°C Pyrrolo[3,4-c]pyridine derivativesYields 60–78% via amidyl radical intermediates
Acid-Catalyzed Ring Opening HCl (conc.), refluxLinear amine-carbonyl adductsThienyl group stabilizes carbocation intermediates

Mechanistic studies indicate that the thienyl substituent enhances radical stability, favoring 5- or 6-membered ring formation .

Carbonyl Reactivity

The ketone group undergoes classical transformations:

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol (yields >85%).

  • Nucleophilic Acyl Substitution : Reacts with amines (e.g., aniline) to form urea analogs under Mitsunobu conditions .

Thienyl and Pyridinyl Modifications

  • Electrophilic Aromatic Substitution : Thienyl undergoes bromination at the α-position using NBS (N-bromosuccinimide).

  • Cross-Coupling : Suzuki-Miyaura reactions on the pyridinyl ring require Pd(PPh₃)₄ and arylboronic acids (e.g., phenylboronic acid) .

Transition Metal Catalysis

  • Rh(III)-Catalyzed C–H Activation : The pyridinyl group directs ortho-amination with aryl diazonium salts, forming biaryl structures (60–72% yield) .

  • Copper-Mediated Ullmann Coupling : Forms C–N bonds with 2-bromobenzaldehydes, yielding fused quinoline derivatives .

Radical Reactions

  • H-Atom Abstraction : Iminyl radicals generated via photolysis (λ = 350 nm) abstract hydrogen, leading to spirocyclic products .

  • Intermolecular Additions : Reacts with alkenes (e.g., methyl acrylate) under radical initiation to form γ-lactams .

Scientific Research Applications

Orexin Type 2 Receptor Agonism

One of the notable applications of this pyrrolidine derivative is its activity as an orexin type 2 receptor agonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that activate orexin receptors have potential therapeutic implications for conditions such as obesity and sleep disorders. Research indicates that pyrrolidine derivatives can enhance food intake and may improve cognitive functions in aging models, suggesting their role in managing obesity and neurodegenerative diseases .

Antiviral Properties

Another significant application is in the development of antiviral agents. Pyrrolidine derivatives have been studied for their efficacy against various viral infections. For instance, certain substituted pyrrolidines have shown promise as antiviral compounds, potentially inhibiting viral replication through specific mechanisms . This opens avenues for developing new antiviral therapies, particularly in the context of emerging viral threats.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of pyrrolidine derivatives is crucial for optimizing their biological activity. The modifications on the pyrrolidine ring and the substituents at various positions significantly influence their pharmacological profiles.

Table 1: Key Structural Features and Their Biological Implications

Structural FeatureModification TypeBiological Activity
Substituent on Pyrrolidine RingAlkyl or aryl groupsEnhances receptor binding affinity
Carbonyl GroupPositioning near nitrogenIncreases agonistic activity
Thienyl GroupEnhances lipophilicityImproves bioavailability

Case Study: Orexin Receptor Agonists

A study investigating a series of pyrrolidine compounds revealed that modifications at the nitrogen atom significantly impacted orexin type 2 receptor activation. The most effective compounds exhibited high selectivity and potency, leading to increased food intake in animal models . This suggests a pathway for developing treatments for appetite regulation.

Case Study: Antiviral Activity

Research on pyrrolidine derivatives demonstrated their ability to inhibit viral replication effectively. For example, specific modifications resulted in compounds with IC50 values indicating potent antiviral activity against HIV and other viruses . These findings underscore the potential of pyrrolidine derivatives in antiviral drug development.

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of pyridine-pyrrolidine derivatives. Below is a comparison with structurally related compounds from the evidence:

Compound Name Key Substituents Molecular Weight Unique Features Source
Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- 2-Methylpyrrolidine, 6-(2-thienyl)-3-pyridinyl carbonyl Not reported Thienyl group enhances sulfur-based interactions; pyridine-thiophene hybrid Target compound
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridine, pyrrolidin-3-yl methanol 196.22 Fluorine improves electronegativity; hydroxyl group increases polarity
2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine Fluoropyridine, trimethylsilyl ethynyl Not reported Ethynyl group introduces rigidity; silicon enhances lipophilicity
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid Pyrrolidine-1-carbonyl, pyridine-2-carboxylic acid Not reported Carboxylic acid enables hydrogen bonding; carbonyl linker
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Silyl-protected hydroxyl, fluoronicotinaldehyde oxime Not reported Silyl group stabilizes intermediates; oxime functionalizes for reactivity

Functional Group Analysis

  • Thienyl vs. Fluorine : The thienyl group in the target compound replaces fluorine or methoxy substituents in analogues (e.g., ). Sulfur’s larger atomic radius and polarizability may improve binding to aromatic residues in proteins compared to halogens.
  • Methyl Group on Pyrrolidine : Unlike analogues with hydroxyl or silyl-protected groups (e.g., ), the methyl group in the target compound likely reduces polarity, increasing membrane permeability.

Biological Activity

Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives are known for their versatility in drug design, often serving as scaffolds for biologically active compounds. The pyrrolidine ring's unique structural features allow for various substitutions that influence biological activity. Recent studies have highlighted the importance of these modifications in enhancing selectivity and potency against specific biological targets .

Antiviral Properties

Research indicates that certain pyrrolidine derivatives exhibit antiviral activity. For instance, compounds derived from pyrrolidine have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. The compound has been cited in patents related to antiviral therapies, suggesting its potential utility in treating viral infections .

Antibacterial Activity

Pyrrolidine derivatives have also demonstrated significant antibacterial properties. A study on a series of pyrrolidine-based carbapenems revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents on the pyrrolidine ring was crucial for enhancing antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has been explored extensively. Certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For example, specific pyrrolidine-based compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents in managing inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrrolidine derivatives is essential for optimizing their biological activities. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the pyrrolidine ring significantly affect binding affinity and selectivity for biological targets.
  • Stereochemistry : The stereogenic centers within the pyrrolidine framework can lead to variations in biological activity. For example, cis and trans configurations may yield different pharmacological profiles .
  • Functional Groups : Incorporation of various functional groups can enhance solubility and bioavailability, impacting overall efficacy.

Case Studies

  • Antiviral Activity : A study focused on a series of pyrrolidine derivatives showed promising results against viral pathogens. The mechanism involved blocking viral entry into host cells, highlighting the compound's potential as an antiviral agent .
  • Antibacterial Efficacy : Research on carbapenem derivatives revealed that modifications at the 2-position of the pyrrolidine ring led to enhanced activity against resistant bacterial strains. Compounds with piperazinyl urea moieties exhibited particularly strong antibacterial effects .
  • Anti-inflammatory Action : In vivo studies demonstrated that specific pyrrolidine derivatives could reduce inflammation markers in animal models, supporting their use in treating chronic inflammatory diseases .

Q & A

Q. How can computational tools predict metabolic pathways and toxicity?

  • Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME:
  • Metabolism Prediction : Simulate cytochrome P450 interactions to identify likely oxidation sites (e.g., pyrrolidine ring opening).
  • Toxicity Screening : Apply QSAR models to assess hepatotoxicity or mutagenicity based on structural alerts (e.g., thiophene’s potential for bioactivation). Validate with in vitro assays (e.g., Ames test) .

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